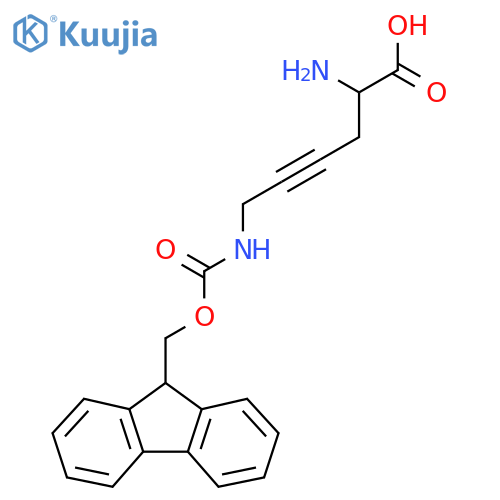Cas no 2171716-05-3 (2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid)

2171716-05-3 structure
商品名:2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid
2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid
- EN300-1556228
- 2171716-05-3
- 2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid
-
- インチ: 1S/C21H20N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,11-13,22H2,(H,23,26)(H,24,25)
- InChIKey: MJXSQJCMCPBQCE-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC#CCC(C(=O)O)N)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 364.14230712g/mol
- どういたいしつりょう: 364.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 102Ų
2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1556228-0.5g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 0.5g |
$2804.0 | 2023-06-05 | ||
| Enamine | EN300-1556228-1.0g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 1g |
$2921.0 | 2023-06-05 | ||
| Enamine | EN300-1556228-0.1g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 0.1g |
$2571.0 | 2023-06-05 | ||
| Enamine | EN300-1556228-10000mg |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 10000mg |
$12560.0 | 2023-09-25 | ||
| Enamine | EN300-1556228-100mg |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 100mg |
$2571.0 | 2023-09-25 | ||
| Enamine | EN300-1556228-5.0g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 5g |
$8470.0 | 2023-06-05 | ||
| Enamine | EN300-1556228-2500mg |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 2500mg |
$5724.0 | 2023-09-25 | ||
| Enamine | EN300-1556228-0.25g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 0.25g |
$2687.0 | 2023-06-05 | ||
| Enamine | EN300-1556228-10.0g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 10g |
$12560.0 | 2023-06-05 | ||
| Enamine | EN300-1556228-2.5g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 2.5g |
$5724.0 | 2023-06-05 |
2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
2171716-05-3 (2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid) 関連製品
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 249916-07-2(Borreriagenin)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
